1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine is a fluorinated organic compound characterized by its unique trifluoroethyl group, which contributes significantly to its chemical properties and biological activities. The molecular formula for this compound is C₉H₈ClF₃N, and it has a molecular weight of approximately 227.62 g/mol. The presence of the trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a subject of interest in pharmaceutical applications.
The chemical behavior of 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine can be influenced by the trifluoroethyl group, which can participate in various reactions such as:
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine exhibits potential biological activities that are being researched for their implications in pharmacology. The trifluoromethyl group is known to enhance the bioactivity of compounds by mimicking ethyl or ethoxy groups in biological systems. This compound may exhibit:
Research into its specific biological effects is ongoing, with studies focusing on its mechanism of action and potential therapeutic applications.
Several synthetic routes can be employed to produce 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine:
The unique properties of 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine make it suitable for various applications:
Studies on the interactions of 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine with biological targets are crucial for understanding its pharmacodynamics. Research indicates that compounds with similar structures often interact with enzymes or receptors involved in metabolic pathways. Investigations into its binding affinities and inhibition mechanisms are necessary to elucidate its potential therapeutic roles.
Several compounds share structural similarities with 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine. Here is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | 1.00 | Lacks amino group; primarily used as an intermediate. |
| 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 0.96 | Contains multiple chlorine substituents affecting reactivity. |
| 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 0.91 | More complex halogenation pattern; potential for higher reactivity. |
| 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 0.91 | Different chlorination pattern impacting biological activity. |
| 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone | 0.89 | Variations in chlorination lead to different pharmacological profiles. |
The presence of both the chloro and trifluoromethyl groups in this compound provides distinct physicochemical properties that may enhance its performance in various applications compared to these similar compounds.